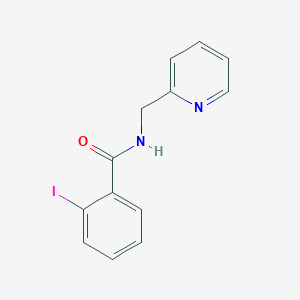

2-iodo-N-(pyridin-2-ylmethyl)benzamide

Description

2-Iodo-N-(pyridin-2-ylmethyl)benzamide is a halogenated benzamide derivative featuring a pyridin-2-ylmethylamine moiety attached to the benzamide core. Its molecular formula is C₁₄H₁₂IN₂O, with a molecular weight of 366.16 g/mol. The compound is synthesized via coupling reactions involving 2-iodobenzoyl chloride and pyridin-2-ylmethylamine, often in the presence of bases like triethylamine . Key spectroscopic data include:

- ¹H NMR (DMSO-d₆): Peaks at δ 7.88–7.81 (m, 1H, aromatic), 7.43–7.32 (m, 2H, aromatic), and 5.78 (s, 1H, NH) .

- ¹³C NMR: Distinct signals at δ 169.34 (amide carbonyl) and 92.42 (C-I) .

- HRMS: [M+H]⁺ calculated at 318.0349, consistent with experimental data .

The pyridin-2-ylmethyl group contributes to solubility and steric interactions .

Properties

CAS No. |

333430-99-2 |

|---|---|

Molecular Formula |

C13H11IN2O |

Molecular Weight |

338.14g/mol |

IUPAC Name |

2-iodo-N-(pyridin-2-ylmethyl)benzamide |

InChI |

InChI=1S/C13H11IN2O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H,16,17) |

InChI Key |

WTPCWWWEKQIDIS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)I |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzamides

Halogen substitution significantly impacts molecular properties and synthesis efficiency:

Key Observations :

- Iodo vs. Bromo : The larger iodine atom increases molecular weight (366 vs. 417 g/mol for bromo analog 5g) and may enhance steric hindrance. Brominated analogs exhibit higher yields (81% for 5g vs. 33–34% for iodo derivatives) .

- Electronic Effects : Iodo substituents deshield adjacent carbons more strongly than bromo or chloro groups, as seen in ¹³C NMR shifts .

Substituent Position and Chain Length

Ortho vs. Meta/Para Substitution

- 2-Iodo-N-(pyridin-3-yl)benzamide (EB 2–15) : Pyridine attached at the meta position. Exhibits distinct ¹³C NMR shifts (δ 165.91 for C=O) and reduced steric bulk compared to the pyridin-2-ylmethyl analog .

- 2-Iodo-N-(4-phenoxyphenyl)benzamide: Phenoxy group at para position. Shows altered solubility (brown solid vs. wax) and ¹³C NMR signals at δ 153.51 (C-O) .

Acyl Chain Modifications

Amine Group Variations

Key Observations :

- Pyridinyl vs. Alkyl Amines : Pyridin-2-ylmethyl derivatives exhibit lower yields (33–34%) compared to methoxyethyl or benzoyl-protected amines (80–90%), likely due to steric and electronic effects during coupling .

- Biological Implications : Pyridinyl groups may enhance binding to metalloenzymes (e.g., ebselen analogs), whereas methoxyethyl chains improve pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.